molecular formula C23H21N7O3S2 B2750874 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-08-1

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B2750874
CAS No.: 689267-08-1
M. Wt: 507.59
InChI Key: IBCOWQCOZRUDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex piperazine derivative featuring a 4-nitrophenyl group on the piperazine ring and a thiazole moiety linked to a sulfanylidene-1,2-dihydroquinazolinylamino substituent. The piperazine core is a common scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as neurotransmitter receptors and enzymes . The thiazole-sulfanylidene-dihydroquinazolinyl unit is a heterocyclic system that may contribute to redox activity, hydrogen bonding, or π-π stacking interactions, distinguishing it from simpler aryl or alkyl substituents .

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3S2/c31-20(29-11-9-28(10-12-29)16-5-7-17(8-6-16)30(32)33)13-15-14-35-23(24-15)27-21-18-3-1-2-4-19(18)25-22(34)26-21/h1-8,14,18H,9-13H2,(H,24,26,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHYCRRCVGYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 345.40 g/mol. The structure features a piperazine ring substituted with a nitrophenyl group and a thiazole moiety linked to a sulfanilamide derivative. This structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and thiazole rings have shown effectiveness against various bacterial strains. In one study, synthesized piperazine derivatives demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, piperazine derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo models . A study found that certain piperazine-based compounds exhibited IC50 values as low as 10 µM against human cancer cell lines .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. Piperazine derivatives have been explored for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural components may enhance its binding affinity to the active site of AChE . Moreover, thiazole derivatives are known for their urease inhibitory activity, which can be beneficial in treating urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Binding : The thiazole and sulfanilamide groups can facilitate binding to specific enzymes, inhibiting their function.
  • Cell Membrane Disruption : The nitrophenyl group may affect cell membrane integrity, leading to increased permeability and cell death in pathogens.

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains. The results indicated that compounds with the piperazine scaffold had enhanced activity compared to traditional antibiotics .
  • Anticancer Activity : In vitro studies on human breast cancer cells demonstrated that a related compound significantly reduced cell viability after 24 hours of exposure, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : A study investigating the neuroprotective effects of piperazine derivatives found that they could prevent AChE-induced neuronal damage in cellular models, indicating their potential application in neurodegenerative disease therapy .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that compounds containing piperazine and thiazole derivatives demonstrate promising antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their efficacy against various bacterial strains. Research has shown that modifications to the piperazine structure can significantly enhance antibacterial activity, making these compounds potential candidates for new antibiotics .

Anticancer Properties

Research into related compounds has revealed their potential as anticancer agents. The thiazole and quinazoline frameworks are known for their ability to inhibit cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific compound discussed may exhibit similar properties, warranting further investigation into its anticancer mechanisms.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Preliminary studies on related piperazine compounds have shown anxiolytic effects in animal models .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by the introduction of thiazole and quinazoline groups. Techniques such as molecular docking studies are employed to predict the binding affinity of these compounds to biological targets, facilitating the design of more potent derivatives .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various piperazine derivatives for antimicrobial activity, several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to assess Minimum Inhibitory Concentrations (MICs), highlighting the potential of these compounds as new antimicrobial agents .

Case Study 2: Anticancer Activity

A series of quinazoline-based compounds were synthesized and tested for their anticancer properties against several cancer cell lines. Results indicated that modifications to the piperazine moiety could enhance cytotoxicity, suggesting that similar modifications to the compound could yield promising results in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related piperazine derivatives:

Compound Piperazine Substituent Ethanone/Other Substituent Key Features Potential Applications
Target Compound 4-Nitrophenyl Thiazole linked to sulfanylidene-dihydroquinazolinyl Electron-withdrawing nitro group; redox-active heterocycles Anticancer, kinase inhibition (inferred)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl 2-Chlorophenyl Moderate electron-withdrawing groups (F, Cl); aromatic interactions CNS modulation, receptor ligands
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 4-Nitrophenylmethyl 2-Fluorobenzoyl Nitro group enhances lipophilicity; fluorobenzoyl for metabolic stability Antimicrobial, enzyme inhibition
1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one 4-Aminophenyl linked to triazolylpyrimidine Triazolylpyrimidine Triazole for metal coordination; pyrimidine for kinase targeting Kinase inhibitors, anticancer agents
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-Chlorophenylsulfonyl Triazolylsulfanyl Sulfonyl group enhances solubility; triazole for hydrogen bonding Antifungal, enzyme inhibition

Key Findings from Comparative Analysis

Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to fluorobenzyl () or chlorophenylsulfonyl () groups. This may enhance binding to targets requiring charge-transfer interactions, such as nitroreductases or tyrosine kinases .

Heterocyclic Diversity: The sulfanylidene-dihydroquinazolinyl-thiazole system in the target compound is unique among the analogues.

Synthetic Accessibility: The synthesis of the target compound likely follows methods similar to , where bromoethanone intermediates react with thiols. Replacing the thiol component with a sulfanylidene-dihydroquinazolinylamino-thiazole derivative would require specialized precursors, increasing synthetic complexity .

Biological Activity Trends : Piperazine derivatives with nitro groups (e.g., ) often exhibit antimicrobial or antiparasitic activity, while those with triazoles () are explored for kinase inhibition. The target compound’s combination of nitro and sulfanylidene groups suggests a dual mechanism, though experimental validation is needed.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound requires a multi-step approach, typically involving:

  • Core assembly : Piperazine and thiazole-thioquinazoline moieties are synthesized separately. Piperazine derivatives are often prepared via nucleophilic substitution of chlorophenyl precursors with piperazine under reflux in polar aprotic solvents (e.g., DMF) .
  • Coupling strategies : The thiazole-thioquinazoline fragment is coupled to the piperazine core using coupling agents like EDCI/HOBt or via nucleophilic substitution, monitored by TLC and purified via column chromatography .
  • Functional group compatibility : Protecting groups (e.g., tert-butyloxycarbonyl for amines) may be required to prevent side reactions during sulfanylidene or nitrophenyl incorporation .

Basic: Which analytical techniques are critical for characterizing its purity and structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; thiazole protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~600–650 Da) and detects synthetic byproducts .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies in activity (e.g., receptor affinity vs. cytotoxicity) may arise from:

  • Structural variations : Minor substitutions (e.g., nitrophenyl vs. fluorophenyl on piperazine) alter pharmacokinetics. Compare IC50 values across analogs using standardized assays (e.g., radioligand binding for receptor targets) .
  • Experimental conditions : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR studies) or assay pH (critical for sulfanylidene stability) can skew results. Replicate studies under controlled conditions .
  • Data normalization : Use reference compounds (e.g., known piperazine-based antagonists) to calibrate activity metrics .

Advanced: What strategies optimize reaction yields during thiazole-thioquinazoline coupling?

  • Solvent selection : Use DCM/THF mixtures to balance solubility and reaction kinetics, avoiding protic solvents that deactivate coupling agents .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation steps, improving yields from ~45% to >70% .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., sulfanylidene incorporation) to minimize decomposition .

Advanced: How do researchers establish structure-activity relationships (SAR) for this compound’s pharmacological potential?

SAR studies involve:

  • Fragment-based modification : Systematically alter substituents (e.g., replace nitrophenyl with methoxyphenyl on piperazine) and assay for changes in target binding (e.g., serotonin/dopamine receptors) .
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) identify critical interaction points (e.g., hydrogen bonding between thioquinazoline and kinase active sites) .
  • In vitro validation : Test analogs in cell-based assays (e.g., cAMP accumulation for GPCR activity) to correlate structural changes with functional outcomes .

Basic: What stability challenges arise during storage, and how are they mitigated?

  • Hydrolytic degradation : The sulfanylidene group is prone to oxidation. Store under inert gas (argon) at −20°C in amber vials .
  • pH sensitivity : Avoid aqueous buffers outside pH 6–8; lyophilize for long-term storage .
  • Light sensitivity : Nitrophenyl groups degrade under UV light. Use light-protected containers .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, identified via LC-MS/MS .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding using western blotting .
  • In vivo PET imaging : Radiolabel the compound (e.g., with 11C) to track biodistribution and target occupancy in animal models .

Basic: What computational tools predict its ADMET properties?

  • SwissADME : Predicts solubility (LogP ~3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions .
  • ADMETLab 2.0 : Estimates bioavailability (>30% likely due to moderate molecular weight (~600 Da)) and plasma protein binding (>90%) .

Table 1: Key Physicochemical Properties of Structural Analogs

Compound FeatureImpact on PropertiesReference
Piperazine-nitrophenylEnhances CNS penetration
Thiazole-thioquinazolineIncreases kinase inhibition
Sulfanylidene moietyReduces metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.